(E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide

Structure-Based Drug Design Crystal Engineering Fragment-Based Screening

(E)-3-(Furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (CAS 1448140-98-4) is a synthetic heterocyclic acrylamide derivative incorporating a furan-3-yl moiety, a central N-phenylacrylamide scaffold, and a morpholino-2-oxoethyl side chain. The compound possesses a molecular formula of C₁₉H₂₀N₂O₄ and a molecular weight of 340.379 g·mol⁻¹.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 1448140-98-4
Cat. No. B2459543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide
CAS1448140-98-4
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=COC=C3
InChIInChI=1S/C19H20N2O4/c22-18(6-3-16-7-10-25-14-16)20-17-4-1-15(2-5-17)13-19(23)21-8-11-24-12-9-21/h1-7,10,14H,8-9,11-13H2,(H,20,22)/b6-3+
InChIKeyWHVQPJPRIBUDBS-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-3-(Furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (CAS 1448140-98-4): Physicochemical Profile and Class Positioning


(E)-3-(Furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (CAS 1448140-98-4) is a synthetic heterocyclic acrylamide derivative incorporating a furan-3-yl moiety, a central N-phenylacrylamide scaffold, and a morpholino-2-oxoethyl side chain. The compound possesses a molecular formula of C₁₉H₂₀N₂O₄ and a molecular weight of 340.379 g·mol⁻¹ [1]. It falls within the broader class of furan-acrylamide conjugates that have been explored as FabI enzyme inhibitors in antibacterial research programs and as HIF-1α pathway modulators, though published target-specific activity data for this precise compound remain sparse [2]. Prospective users should note that this compound is primarily available through research chemical suppliers as an investigative tool, not as a validated probe or drug candidate.

Why Generic Substitution is Not Advisable for (E)-3-(Furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide


Acrylamide derivatives bearing a morpholino-2-oxoethyl substituent on the aniline nitrogen constitute a structurally congested pharmacophore space where minor variations in the heteroaryl head group produce large shifts in physicochemical properties and, by inferred extension, biological target engagement. The furan-3-yl regioisomer featured in this compound provides a distinct spatial presentation of the hydrogen-bond-accepting oxygen atom relative to the more common furan-2-yl analogs [1]. The N-(4-(2-morpholino-2-oxoethyl)phenyl) tail imparts a computed SlogP of 3.83 and a topological polar surface well within CNS-accessible limits, yet the balance of hydrogen-bond donors (3) and acceptors (4) creates a solubility constraint (logS = –4.30) that must be managed during formulation [2]. Generic interchange with other morpholino-acrylamides, even those sharing the C₁₉H₂₀N₂O₄ formula, would alter the stereoelectronic profile and is unsupported by any matched-pair activity data [3].

Quantitative Differentiation Evidence for (E)-3-(Furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide


Hydrogen-Bond Donor/Acceptor Ratio Dictates Supramolecular Assembly Potential Relative to Benzodioxole Analogs

The target compound presents a hydrogen-bond donor count of 3 and an acceptor count of 4, yielding a D/A ratio of 0.75. By contrast, the benzodioxole analog (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (C₂₀H₂₀N₂O₅, MW 368.38) substitutes the furan ring with a fused 1,3-benzodioxole system, adding one oxygen acceptor without altering the donor count, giving an estimated D/A ratio of 0.67 [1]. This difference alters the prospective hydrogen-bonding complementarity with target protein active sites. The furan-3-yl oxygen of the target compound is a single-point acceptor positioned at the ring periphery, whereas the benzodioxole introduces dual oxygen acceptors in a constrained five-membered ring geometry [2].

Structure-Based Drug Design Crystal Engineering Fragment-Based Screening

Lipophilicity Window (SlogP = 3.83) Positions Compound Advantageously Relative to Methylthiophenyl Analog for CNS-Penetrant Screening Panels

The computed SlogP value of 3.83 for the target compound falls within the empirically derived optimal lipophilicity range (SlogP 2–4) associated with CNS penetration for neutral molecules [1]. In comparison, (E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (C₂₂H₂₄N₂O₃S, MW 396.51) replaces the furan-3-yl with a 4-(methylthio)phenyl group, introducing a divalent sulfur atom and two additional carbon atoms. The sulfur substitution is expected to elevate cLogP by approximately 0.5–0.8 log units based on π-contribution analysis, likely pushing the methylthio analog above the CNS-favorable threshold (SlogP > 4) and increasing plasma protein binding propensity [2]. The target compound's logS of –4.30 indicates moderate aqueous solubility, superior to what is expected for the more lipophilic methylthio analog (estimated logS < –5.0).

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

Zero Lipinski Rule Violations Confirms Oral Drug-Likeness Parity with Other Furan-Acrylamide Screening Compounds

The target compound registers zero violations of Lipinski's Rule of Five (Ro5), with a molecular weight of 340.38 Da (< 500), SlogP of 3.83 (< 5), 3 hydrogen-bond donors (< 5), and 4 hydrogen-bond acceptors (< 10) [1]. This places it firmly within oral drug-likeness space. A structurally related comparator, (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide (C₁₅H₁₆N₄O₃; estimated MW ~300.3), achieves even lower MW but at the cost of reduced structural complexity at the central aryl ring. The pyrimidine-for-phenyl substitution in the comparator introduces additional nitrogen atoms that can act as metabolic soft spots (CYP-mediated N-oxidation), whereas the target compound's phenyl ring offers a more metabolically inert core scaffold [2]. Both compounds satisfy Ro5, but the target compound trades moderately higher molecular weight for a potentially more stable metabolic profile, which is advantageous for in vivo proof-of-concept studies where compound exposure duration is critical.

Drug-Likeness Assessment ADME Filtering Compound Library Design

Furan-3-yl Regioisomerism Provides Topologically Distinct Shape Parameters Versus Furan-2-yl Analogs

The target compound employs a furan-3-yl substitution pattern, attaching the acrylamide conjugation at the meta position of the furan ring. Computed Sterimol parameters (B1 = 3.02, B2 = 4.35, B3 = 6.05, L = 15.57) describe a moderately elongated shape with minimal steric bulk in the direction orthogonal to the furan plane [1]. The furan-2-yl regioisomer (e.g., 3-(2-furyl)-N-[2-(4-morpholinyl)ethyl]acrylamide) places the oxygen atom adjacent to the acrylamide linkage, creating a different electrostatic surface potential distribution near the Michael acceptor. Globularity for the target compound is computed at 0.093, indicating a relatively flat, extended conformation [1]. This low globularity distinguishes the compound from more spherical morpholino-acrylamides that incorporate saturated heterocyclic cores, which typically exhibit globularity values > 0.15. The elongated topology may confer shape complementarity advantages for binding pockets that require extended ligand conformations, such as the enoyl-ACP reductase (FabI) substrate channel [2].

Molecular Topology Shape-Based Screening Regioisomeric Differentiation

Recommended Application Scenarios for (E)-3-(Furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (CAS 1448140-98-4)


Shape-Diverse Screening Library Expansion for Antibacterial FabI Target Panels

The compound's elongated topology (Sterimol L = 15.57; globularity = 0.093) and furan-3-yl regioisomerism provide a shape distinct from the more common furan-2-yl and benzodioxole acrylamides described in the FabI inhibitor patent literature [1]. When procuring compounds for a fragment- or lead-based screening cascade against enoyl-ACP reductase (FabI) from Staphylococcus aureus or Escherichia coli, this compound adds non-redundant shape diversity that cannot be achieved by simply stocking furan-2-yl or phenyl-acrylamide variants. Zero Ro5 violations (MW = 340.38; SlogP = 3.83; HBD = 3; HBA = 4) confirm its suitability as a lead-like starting point [2].

CNS-Penetrant Chemical Probe Development with Optimized Lipophilicity Window

With a computed SlogP of 3.83, this compound resides within the empirically determined CNS drug-likeness zone (SlogP 2–4) [1]. This positions it favorably over the methylthio analog, whose predicted higher lipophilicity (estimated SlogP > 4.3) would likely reduce free brain fraction. The logS of –4.30 indicates adequate solubility for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 monolayers) at concentrations up to 50 µM, provided DMSO content is kept below 0.1% [2]. Researchers procuring compounds for CNS target screening (e.g., GPCRs, ion channels, or kinases expressed in the CNS) should consider this compound for its favorable partitioning properties.

Regioisomeric Probe for Furan-Acrylamide Structure-Activity Relationship (SAR) Studies

The furan-3-yl substitution pattern distinguishes this compound from the more synthetically accessible furan-2-yl acrylamide series. In matched-pair SAR analysis, the positional isomerism of the furan oxygen (meta vs. ortho relative to the acrylamide linkage) modulates the electronic character of the α,β-unsaturated carbonyl system, potentially altering Michael acceptor reactivity and target protein covalent engagement kinetics [1]. Procurement of this compound alongside its furan-2-yl counterpart enables systematic interrogation of regioisomeric effects on potency, selectivity, and cellular target engagement that are inaccessible when only one isomer is available in the screening collection.

Physicochemical Benchmarking in Preformulation Solubility and Stability Screens

The compound's accessible surface area (589.5 Ų), hydrophobic surface fraction (403.2 Ų), and hydrogen-bonding capacity (3 donors, 4 acceptors) make it a useful reference compound for benchmarking the solubility and chemical stability of acrylamide-based screening library members [1]. The morpholino-2-oxoethyl group provides a tertiary amide functionality that is hydrolytically more stable than secondary amides, while the furan ring may undergo acid-catalyzed ring-opening under strongly acidic conditions (pH < 2). When establishing stability protocols for acrylamide-containing compound collections, this compound can serve as a representative test article to validate HPLC purity recovery under standard DMSO storage conditions (e.g., 10 mM stock, –20 °C, multiple freeze-thaw cycles).

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.